N-(2,6-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,6-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small-molecule compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- A 3-(4-methoxybenzyl) substituent on the pyrimidinone ring.
- A 2-(sulfanyl)acetamide side chain linked to a 2,6-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-15-5-4-6-16(2)21(15)26-20(28)14-32-24-25-19-11-12-31-22(19)23(29)27(24)13-17-7-9-18(30-3)10-8-17/h4-12H,13-14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFVNXPJGLSUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and research findings, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a methoxyphenyl substituent and a dimethylphenyl group. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. A study highlighted the effectiveness of various substituted thieno[3,2-d]pyrimidines against Plasmodium falciparum, the causative agent of malaria. Among the compounds tested, those with specific substituents at position 4 demonstrated promising in vitro activity against both the erythrocytic and hepatic stages of the parasite .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A study involving a screening of drug libraries identified novel anticancer compounds with structural similarities to thienopyrimidine derivatives. These compounds showed efficacy in inhibiting cancer cell proliferation in multicellular spheroids . The mechanism of action appears to involve interference with cellular pathways critical for tumor growth.
Myeloperoxidase Inhibition
Another significant aspect of the compound's biological activity is its inhibition of myeloperoxidase (MPO). MPO plays a role in inflammatory processes and is implicated in various diseases. The compound was found to selectively inhibit MPO activity, suggesting potential therapeutic applications in treating inflammatory disorders .
Case Studies
- Antimalarial Activity : In vitro studies demonstrated that certain derivatives of thieno[3,2-d]pyrimidines exhibited EC50 values around 5 µM against P. falciparum, indicating strong antiplasmodial activity. These results were supported by structure-activity relationship (SAR) analyses showing that specific substitutions enhance efficacy .
- Anticancer Screening : A systematic screening identified compounds similar to this compound that exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of the thienopyrimidine scaffold in developing new anticancer agents .
Data Tables
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds with thienopyrimidine cores, including N-(2,6-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, exhibit significant anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways.
- In Vitro Studies : For example, studies have shown that similar thienopyrimidine derivatives can inhibit the growth of various cancer cell lines at low concentrations (IC50 values ranging from 0.5 to 1.5 µM) .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Activity Spectrum : It has been tested against a range of bacterial strains and fungi, showing effective inhibition of growth.
- Mechanism : The antimicrobial action is believed to involve disruption of essential cellular processes in microbes .
Case Study on Leukemia Cells
A notable study investigated the effects of a structurally related thienopyrimidine derivative on acute biphenotypic leukemia MV4-11 cells. The findings revealed:
- Growth Inhibition : Significant reduction in cell viability was observed.
- Molecular Pathways : The compound was associated with down-regulation of phospho-ERK1/2 levels, indicating interference with key signaling pathways involved in cell survival and proliferation .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of thienopyrimidine derivatives:
- Pathogen Testing : Various pathogens were tested to assess the minimum inhibitory concentration (MIC).
- Results : The derivatives exhibited MIC values significantly lower than those of standard antibiotics, suggesting enhanced efficacy against resistant strains .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Core Modifications: The thieno[3,2-d]pyrimidinone core in the target compound offers greater aromaticity than dihydropyrimidinones (), which could influence binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Stereochemical Sensitivity : Unlike stereoisomeric analogs in , the target compound’s lack of defined stereocenters (based on available data) may simplify synthesis but limit selectivity in chiral biological environments .
Methodological Considerations in Similarity Analysis
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting biological activity. However, the 4-methoxybenzyl group introduces unique steric and electronic effects that may diverge its activity from dichlorophenyl-containing analogs .
Physicochemical and Pharmacokinetic Profiling
- Solubility : The methoxy and methyl groups in the target compound likely improve solubility compared to chlorinated analogs (e.g., ’s compound with logP ~3.5), though experimental validation is needed .
- CMC Relevance : While focuses on surfactants, methods like spectrofluorometry could be adapted to study aggregation behavior of the target compound, particularly if it forms micellar structures in solution .
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-(2,6-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodology : Synthesis typically involves sequential functionalization of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
Core formation : Cyclization of thiophene and pyrimidine precursors under reflux in polar solvents (e.g., ethanol or DMF) with catalysts like triethylamine .
Sulfanyl group introduction : Thiolation via nucleophilic substitution using thiourea or sodium sulfide under controlled pH (7–9) .
Acetamide coupling : Reacting the sulfanyl intermediate with 2,6-dimethylphenyl isocyanate in anhydrous dichloromethane at 0–5°C .
- Optimization : Yield and purity depend on solvent polarity, temperature gradients, and stoichiometric ratios of intermediates. Continuous flow reactors may enhance scalability .
Q. How can structural integrity and purity of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxyphenyl methyl at C3 of the thienopyrimidine core) and acetamide linkage .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯O interactions in the acetamide group) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Variations in ATP concentration (1–10 mM) or buffer pH (7.4 vs. 6.8) .
- Structural analogs : Minor substituent changes (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) alter binding affinity by 10–100× .
- Resolution :
- Standardize assay protocols (e.g., uniform ATP levels).
- Perform comparative molecular dynamics simulations to map substituent effects on target interactions .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer applications?
- Key findings :
- Substituent effects :
| Position | Group | Activity Trend |
|---|---|---|
| C3 | 4-Methoxyphenyl | Enhances solubility but reduces potency |
| C2 | Sulfanyl | Critical for hydrogen bonding with kinase ATP-binding pockets |
- Optimization routes :
- Replace 4-methoxyphenyl with trifluoromethyl to balance lipophilicity and target engagement .
- Introduce halogen atoms (e.g., Cl at C6) to improve metabolic stability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approaches :
Docking studies : Use AutoDock Vina to model binding to EGFR or VEGFR2 kinases. Focus on sulfanyl-acetamide moiety’s role in active-site occupancy .
MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
QSAR models : Correlate Hammett σ values of aryl substituents with inhibitory activity (R² > 0.85) .
Q. How do reaction conditions influence regioselectivity during thieno[3,2-d]pyrimidine core synthesis?
- Factors affecting regioselectivity :
| Condition | Effect |
|---|---|
| Solvent | Polar aprotic solvents (DMF) favor C2 sulfanylation over C1 |
| Temperature | >80°C promotes dimerization; <60°C ensures mono-substitution |
| Catalyst | Triethylamine vs. DBU: Alters reaction kinetics by 2–3× |
- Mitigation : Use in situ FTIR to monitor intermediate formation and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
